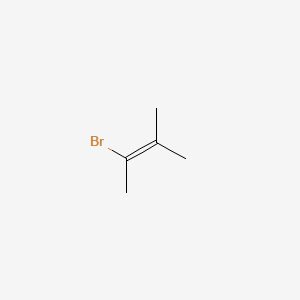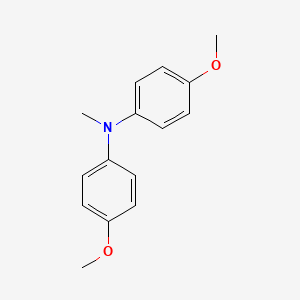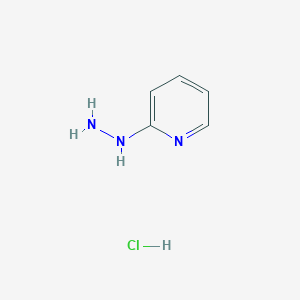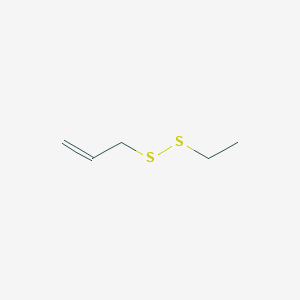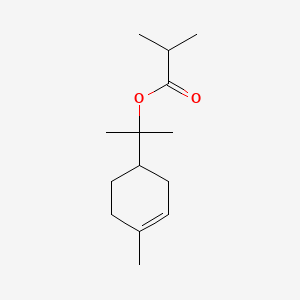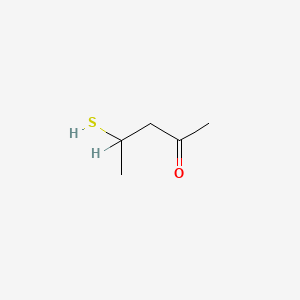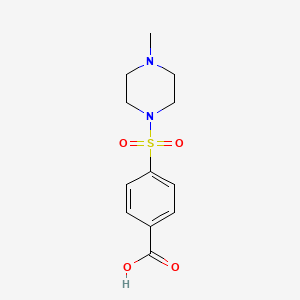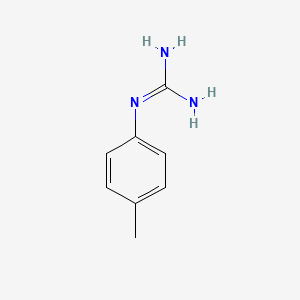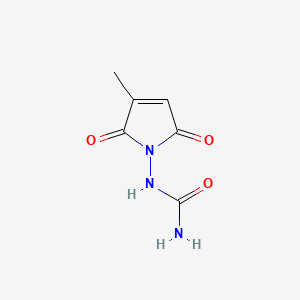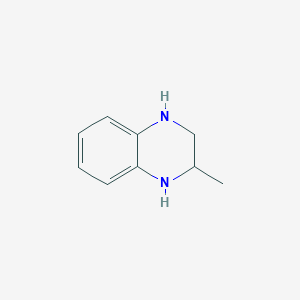
四氢呋喃-d4
概述
描述
Oxirane-d4, also known as Deuterated ethylene oxide, has the molecular formula C2D4O and a molecular weight of 48.0772 . It is a non-standard isotope .
Synthesis Analysis
The synthesis of Oxirane-d4 involves various processes. One study discusses the kinetics and mechanism of the ring-opening reaction of oxirane by carboxylic acid initiated by a tertiary amine . The reaction between oxirane and the CN radical has also been considered as a feasible formation mechanism of species having the C3H3NO molecular formula .
Molecular Structure Analysis
The molecular structure of Oxirane-d4 is represented by the formula C2D4O . Its average mass is 48.077 Da and its mono isotopic mass is 48.051323 Da .
Chemical Reactions Analysis
The amine-catalyzed reaction of oxiranes with carboxylic acids has been studied both experimentally and theoretically . The reaction is a series of parallel consecutive stages: (1) quaternization of tertiary amine by activated oxirane; (2) carboxylate anion participation in ring-opening of both nonactivated and activated oxirane .
Physical And Chemical Properties Analysis
Oxirane-d4 has a density of 1.0±0.1 g/cm3, a boiling point of 10.7±0.0 °C at 760 mmHg, and a vapour pressure of 1255.4±0.0 mmHg at 25°C . Its enthalpy of vaporization is 25.5±0.0 kJ/mol and it has a flash point of -49.0±15.3 °C . The index of refraction is 1.404 and its molar refractivity is 10.8±0.3 cm3 .
科学研究应用
1. 在诱变代谢物中的鉴定
环氧乙烷衍生物,特别是(1-氯乙烯基)环氧乙烷,已被确认为主要的诱变代谢物。它们与核苷和 DNA 反应,形成各种加合物。这些加合物已被分离和表征,为了解某些化学物质的诱变机制提供了见解 (Munter et al., 2002)。
2. 烷基化潜力的研究
环氧乙烷作为小而高度应变的杂环,是烷基化剂研究中的关键课题。已经进行研究以了解它们的遗传毒性能力和作用方式,这与其他环氧化合物和 β-内酯不同 (Gómez-Bombarelli et al., 2010)。
3. 环氧化反应动力学
研究集中在涉及环氧乙烷的环氧化反应动力学上。这些反应在环氧化合物的形成中很重要,例如 RBD 棕榈油酸,有助于理解反应机理和催化剂效率 (Ifa et al., 2018)。
4. 哺乳动物细胞中的遗传效应
研究还深入研究了环氧乙烷的遗传影响。研究表明,某些环氧乙烷会导致哺乳动物细胞中的基因突变和微核形成,这可能与其反应性和潜在的不良生物效应有关 (Schweikl et al., 2004)。
5. 热化学和动力学分析
已经研究了环氧乙烷的热化学性质和动力学参数,特别关注它们在有机合成中的作用以及作为烷基自由基氧化反应的初始产物。这项研究有助于了解反应途径和在不同温度下的产物形成 (Wang & Bozzelli, 2016)。
6. 聚合应用
已经探索了环氧乙烷的酶促开环聚合以生产聚酯和聚醚。这一研究领域对于开发具有特定性能的新材料和聚合物具有重要意义 (Soeda et al., 2002)。
7. 化学反应的理论研究
环氧乙烷一直是理论研究的主题,例如它们的催化氢化。这些研究提出了整个过程中的机理和化学参数变化,提供了对涉及环氧乙烷的化学反应的更深入理解 (Kuevi et al., 2012)。
安全和危害
未来方向
The escalating identification of new complex molecules in the interstellar medium claims for potential formation routes of such species . In this regard, the reaction between oxirane and the CN radical is considered as a feasible formation mechanism of species having the C3H3NO molecular formula . This suggests that future research could focus on exploring this reaction further.
属性
IUPAC Name |
2,2,3,3-tetradeuteriooxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O/c1-2-3-1/h1-2H2/i1D2,2D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYPIBMASNFSPL-LNLMKGTHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(O1)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60984115 | |
| Record name | (~2~H_4_)Oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60984115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
48.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oxirane-d4 | |
CAS RN |
6552-57-4 | |
| Record name | Oxirane-d4 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006552574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (~2~H_4_)Oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60984115 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6552-57-4 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details














Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details









Synthesis routes and methods V
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Rhodium, tetrakis[m-(2,2,3,3,4,4,4-heptafluorobutanoato-kO:kO')]di-, (Rh-Rh)](/img/structure/B1594970.png)
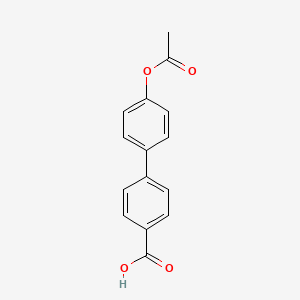
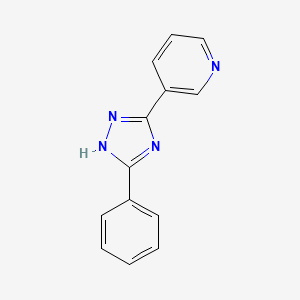
![3-Acetyl-2-methyl-5H-[1]benzopyrano[2,3-b]pyridin-5-one](/img/structure/B1594979.png)
